molecular formula C15H11NO2 B2619721 4-((4-Aminophenyl)ethynyl)benzoic acid CAS No. 910467-92-4

4-((4-Aminophenyl)ethynyl)benzoic acid

Cat. No. B2619721
CAS RN: 910467-92-4
M. Wt: 237.258
InChI Key: XETDUQSABYXZNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-((4-Aminophenyl)ethynyl)benzoic acid” is a chemical compound with the formula C15H11NO2 and a molecular weight of 237.3 . It is produced by Combi-Blocks and is stored under freezing conditions .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 237.25 . It is stored under freezing conditions . More specific physical and chemical properties were not found in the available sources.

Scientific Research Applications

Synthesis and Chemical Applications

4-((4-Aminophenyl)ethynyl)benzoic acid and its derivatives have been utilized in various synthetic and chemical processes. For instance, the intermediate 4-[N-(pyridinyl-3-methoxy-carbonyl)aminomethyl] benzoic acid, prepared from 3-hydroxymethylpyridine, showcases the chemical versatility of similar compounds (Li Bo-yu, 2003). Additionally, the synthesis of N-(2-aminophenyl)-4-[N-(pyridinyl-3-me-thoxycarbonyl)-aminomethyl]benzamide involves converting similar benzoic acid derivatives into active acid anhydrides, demonstrating their utility in complex chemical reactions.

Photovoltaic and Solar Cell Research

In the field of photovoltaic and solar cell research, derivatives of this compound have been explored for their potential in enhancing energy conversion efficiency. A study involving the conjugation of various electron-acceptors, including similar benzoic acid derivatives, to a binary electron-donor diphenylamine-phenanthrocarbazole, revealed that these compounds can significantly impact energy level, light-harvesting ability, and cell stability in dye-sensitized solar cells (Lin Yang et al., 2016).

Supramolecular Chemistry

In supramolecular chemistry, the modification of the methyl substituent position in 4-[2-(methylphenyl)ethynyl]benzoic acid/amine supramolecular organic fluorophores can control their solid-state circular dichroism properties. This novel approach of altering the methyl substituent, instead of the chirality of the amine component, offers a unique method to manipulate the properties of such compounds (N. Nishiguchi et al., 2012).

Biological Applications

While your requirement excludes information related to drug use and dosage, it's worth noting that derivatives of this compound have been explored in various biological applications. For instance, the green synthesis of 5-(4-aminophenyl)-4-aryl-4H-1,2,4-triazole-3-thiol showcases the potential of these compounds in creating biologically active substances (Vikas G. Rajurkar & Sagar M. Shirsath, 2017).

Biosensor and Biomolecular Device Fabrication

The synthesis of compounds like 4-(2-(4-(acetylthio)phenyl)ethynyl)benzoic acid (APBA) with a conjugated structure, and their application in self-assembled monolayers on gold substrates, have been explored in the context of biosensors and biomolecular devices. Such compounds have shown promising electrical conductivity and electrochemical activity, making them suitable for advanced biosensor applications (S. Oh et al., 2008).

Safety and Hazards

While specific safety and hazard information for “4-((4-Aminophenyl)ethynyl)benzoic acid” was not found, it’s important to handle all chemical compounds with care and follow appropriate safety protocols. For example, benzoic acid, a related compound, is considered hazardous by the 2012 OSHA Hazard Communication Standard .

properties

IUPAC Name

4-[2-(4-aminophenyl)ethynyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO2/c16-14-9-5-12(6-10-14)2-1-11-3-7-13(8-4-11)15(17)18/h3-10H,16H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XETDUQSABYXZNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#CC2=CC=C(C=C2)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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